6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline
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Overview
Description
6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline is an organic compound belonging to the class of quinazolinamines. These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups
Preparation Methods
The synthesis of 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline involves several steps. One common synthetic route includes the reaction of 6,7-dimethoxyquinazoline with pyrrolidine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline involves its interaction with specific molecular targets. One known target is phosphodiesterase 10A (PDE10A), an enzyme involved in the regulation of cyclic nucleotides. By inhibiting PDE10A, the compound can modulate various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline can be compared with other similar compounds, such as:
PQ-10: This compound also contains a quinazoline moiety and has similar biological activities, including the inhibition of PDE10A.
6,7-Dimethoxy-2,4-quinazolinedione: Another quinazoline derivative with different functional groups and distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with particular molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H17N3O2 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
6,7-dimethoxy-4-pyrrolidin-1-ylquinazoline |
InChI |
InChI=1S/C14H17N3O2/c1-18-12-7-10-11(8-13(12)19-2)15-9-16-14(10)17-5-3-4-6-17/h7-9H,3-6H2,1-2H3 |
InChI Key |
JAMZITUJNQBJDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCCC3)OC |
Origin of Product |
United States |
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